N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide - 2034326-53-7

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide

Catalog Number: EVT-2907316
CAS Number: 2034326-53-7
Molecular Formula: C13H13N5O3
Molecular Weight: 287.279
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide Derivatives

  • Compound Description: This series of compounds share the [, , ]triazolo[4,3-b]pyridazine core structure with the target compound, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide. These derivatives were synthesized and evaluated for their antimicrobial activities. []
  • Relevance: The core structure, [, , ]triazolo[4,3-b]pyridazine, is present in both N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives and the target compound, making them structurally related. []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulfonamide Derivatives

  • Compound Description: Similar to the benzamide derivatives, this series also features the [, , ]triazolo[4,3-b]pyridazine core and was studied for antimicrobial activities. []
  • Relevance: The shared [, , ]triazolo[4,3-b]pyridazine core structure links these sulfonamide derivatives to the target compound, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide. []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a c-MET inhibitor investigated for its species-dependent toxicity. It shares a structural resemblance to the target compound through the presence of the [, , ]triazolo[4,3-b]pyridazine moiety. []
  • Relevance: Both SGX523 and the target compound, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide, possess the [, , ]triazolo[4,3-b]pyridazine scaffold, highlighting their structural similarity. []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: Identified as a metabolite of SGX523, M11 retains the [, , ]triazolo[4,3-b]pyridazine core while exhibiting significantly lower solubility, potentially contributing to SGX523's toxicity. []
  • Relevance: The presence of the [, , ]triazolo[4,3-b]pyridazine motif in both M11 and the target compound, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide, establishes a structural link between them. []

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a compound with functional selectivity for specific non-α1 GABAA receptors. While not directly containing the same triazolopyridazine core, it shares a triazole ring and a pyridazine ring, albeit arranged differently. []
  • Relevance: Though structurally different in the overall arrangement, L-838,417 and N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide share the presence of both a triazole and a pyridazine ring, suggesting potential exploration of similar chemical space. []

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: This compound is a potent c-Met inhibitor that exhibited desirable pharmacokinetic properties but showed high in vitro covalent binding to microsomal proteins. []
  • Relevance: Compound 1 and N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide both contain the [, , ]triazolo[4,3-b]pyridazine core structure. They also share similarities in their side chains, with both having a heterocyclic ring (furan in the target compound and isothiazole in Compound 1) connected to the core structure via a methylene linker. []

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Developed as an alternative to Compound 1 with reduced bioactivation, Compound 2 retains the [, , ]triazolo[4,3-b]pyridazine core and the isothiazole ring while introducing modifications to the naphthyridine moiety. []
  • Relevance: Similar to Compound 1, Compound 2 also shares the [, , ]triazolo[4,3-b]pyridazine core and the isothiazole ring with the target compound N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide. []

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

  • Compound Description: This compound acts as an inhibitor of the first domain of the human bromodomain BRD4. []
  • Relevance: This inhibitor and N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide both contain the [, , ]triazolo[4,3-b]pyridazine core, making them structurally related. []

Properties

CAS Number

2034326-53-7

Product Name

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide

Molecular Formula

C13H13N5O3

Molecular Weight

287.279

InChI

InChI=1S/C13H13N5O3/c1-2-20-12-6-5-10-15-16-11(18(10)17-12)8-14-13(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,14,19)

InChI Key

JADZVKJKXBNWCY-UHFFFAOYSA-N

SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CO3)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.